molecular formula C17H14Cl3N3O3 B4052395 1-(2-chloro-6-nitrophenyl)-4-(3,4-dichlorobenzoyl)piperazine

1-(2-chloro-6-nitrophenyl)-4-(3,4-dichlorobenzoyl)piperazine

Cat. No.: B4052395
M. Wt: 414.7 g/mol
InChI Key: JJYFYWRAHYISGN-UHFFFAOYSA-N
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Description

1-(2-chloro-6-nitrophenyl)-4-(3,4-dichlorobenzoyl)piperazine is a useful research compound. Its molecular formula is C17H14Cl3N3O3 and its molecular weight is 414.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.010074 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

Piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, have been explored for their role as pharmaceutical intermediates. These compounds are synthesized through a series of reactions starting from dichloro-nitrobenzene and piperazine, involving steps like alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis. Such intermediates are crucial for the development of various pharmaceutical agents, underscoring the significance of piperazine compounds in medicinal chemistry (Quan, 2006).

Anticancer Agent Development

Research on piperazine derivatives includes the design and synthesis of novel compounds with potential anticancer properties. For instance, piperazine (2-chloroethyl)-1-nitrosourea analogues have been designed, synthesized, and evaluated for their anticancer activity against various human cancer cell lines. Among these compounds, some exhibit potent activity, highlighting the potential of piperazine derivatives as anticancer agents (Sowmithri et al., 2022).

Antimicrobial and Antibacterial Applications

Synthetic efforts have also been focused on developing piperazine derivatives with antimicrobial and antibacterial activities. For example, some 1,2,4-triazole derivatives bearing a piperazine moiety have demonstrated good to moderate activities against various test microorganisms. These findings suggest a promising avenue for developing new antimicrobial agents based on piperazine structures (Bektaş et al., 2010).

Biofilm Inhibition and Enzyme Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and shown to exhibit potent bacterial biofilm and MurB enzyme inhibition activities. These compounds, particularly those with specific substituent groups, have displayed remarkable inhibitory activities against biofilms formed by various bacterial strains, as well as against the MurB enzyme, which is critical for bacterial cell wall synthesis. Such research underscores the versatility of piperazine derivatives in targeting complex bacterial resistance mechanisms (Mekky & Sanad, 2020).

Properties

IUPAC Name

[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N3O3/c18-12-5-4-11(10-14(12)20)17(24)22-8-6-21(7-9-22)16-13(19)2-1-3-15(16)23(25)26/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYFYWRAHYISGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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